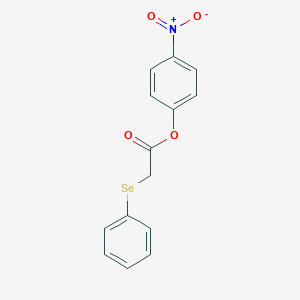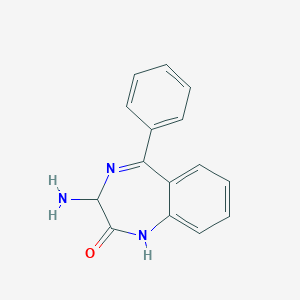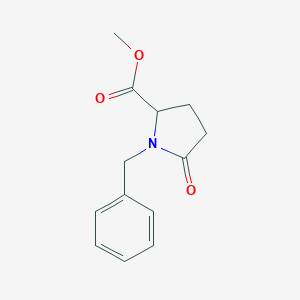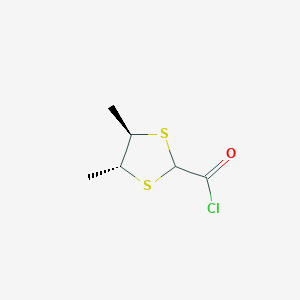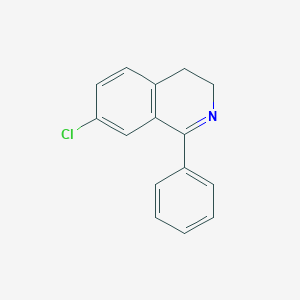
7-Chloro-1-phenyl-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-phenyl-3,4-dihydroisoquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that belongs to the class of isoquinolines. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline is not fully understood. However, studies have shown that it exerts its biological activities by modulating various signaling pathways in the body. For instance, it has been found to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, leading to a reduction in inflammation and pain. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
7-Chloro-1-phenyl-3,4-dihydroisoquinoline has been found to exert various biochemical and physiological effects in the body. Studies have shown that this compound can modulate the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, leading to a reduction in inflammation and pain. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Chloro-1-phenyl-3,4-dihydroisoquinoline in lab experiments is its diverse biological activities, making it a potential candidate for the treatment of various disorders. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline. One potential direction is to explore its potential use in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Additionally, research could be conducted to explore the potential use of this compound in the treatment of pain and inflammation-related disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, research could be conducted to explore the potential use of this compound as a lead compound for the development of novel drugs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline involves the reaction between 2-phenyl-1,2,3,4-tetrahydroisoquinoline and phosphorus pentachloride in the presence of a catalyst such as aluminum chloride. This reaction results in the substitution of a chlorine atom at the 7th position of the isoquinoline ring, leading to the formation of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline.
Aplicaciones Científicas De Investigación
7-Chloro-1-phenyl-3,4-dihydroisoquinoline has been widely used in scientific research due to its diverse biological activities. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has shown antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
104576-30-9 |
|---|---|
Nombre del producto |
7-Chloro-1-phenyl-3,4-dihydroisoquinoline |
Fórmula molecular |
C15H12ClN |
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
7-chloro-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12ClN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10H,8-9H2 |
Clave InChI |
PNWVMSKFQSFCFB-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
SMILES canónico |
C1CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Sinónimos |
7-CHLORO-1-PHENYL-3,4-DIHYDRO-ISOQUINOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



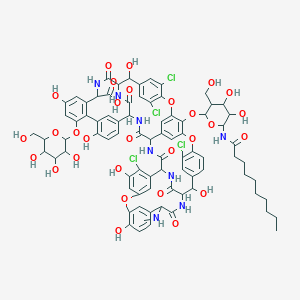
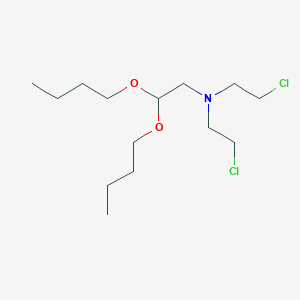
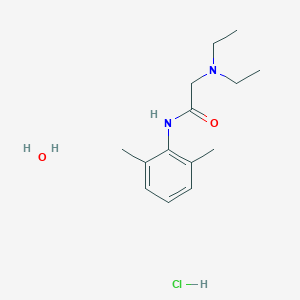
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
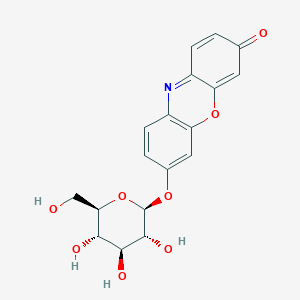
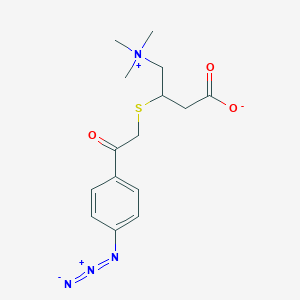
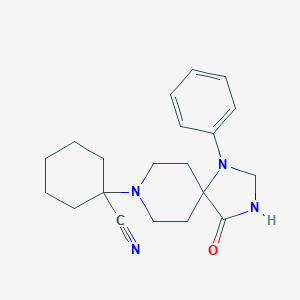
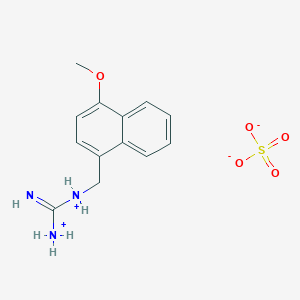
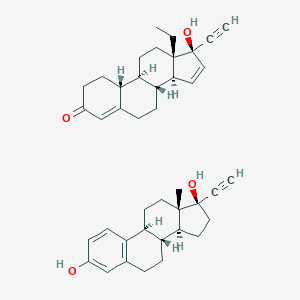
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
